Verucopeptin -

Verucopeptin

Catalog Number: EVT-8268446
CAS Number:
Molecular Formula: C43H73N7O13
Molecular Weight: 896.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Verucopeptin is derived from certain actinomycetes, a group of bacteria known for their ability to produce a wide range of bioactive compounds. The compound falls under the classification of natural products, specifically within the category of secondary metabolites, which are not directly involved in the normal growth, development, or reproduction of organisms but play crucial roles in defense and competition.

Synthesis Analysis

Methods and Technical Details

The total synthesis of verucopeptin involves multiple steps, primarily focusing on the condensation of a depsipeptide core with a polyketide side chain unit. The synthesis can be broken down into several key stages:

  1. Synthesis of the Depsipeptide Core: This step involves constructing the peptide backbone that forms the basis for the final compound.
  2. Synthesis of the Polyketide Side Chain: This includes creating a side chain characterized by three branched methyl groups.
  3. Final Assembly: The final step combines the depsipeptide core and the polyketide side chain, followed by the removal of protective groups to yield verucopeptin.

The synthesis requires precise control over reaction conditions, including temperature and pH, to maintain stability and ensure successful product formation .

Molecular Structure Analysis

Structure and Data

Verucopeptin's molecular structure is complex, featuring a cyclic arrangement that contributes to its biological activity. The InChI key for verucopeptin is IKTLLLGZSOKVRF-ZTKZIYFRSA-N, indicating its unique chemical identity. The compound consists of:

  • Cyclic Depsipeptide Core: A cyclic structure formed by the condensation of amino acids.
  • Polyketide Side Chain: A branched side chain that enhances its pharmacological properties.

The structural data can be represented as follows:

PropertyValue
Molecular FormulaC43H73N7O13C_{43}H_{73}N_{7}O_{13}
Molecular Weight825.11 g/mol
InChI KeyIKTLLLGZSOKVRF-ZTKZIYFRSA-N
Chemical Reactions Analysis

Reactions and Technical Details

Verucopeptin undergoes various chemical reactions that are crucial for its synthesis and modification:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen to modify functional groups.
  • Reduction: Typically used to convert double bonds into single bonds or to reduce carbonyls to alcohols.
  • Substitution Reactions: Important for introducing new functional groups into the molecule.

Common reagents used in these reactions include protecting groups for stabilizing reactive sites during synthesis and specific catalysts tailored for polyketide synthesis. These reactions are typically conducted under controlled conditions to ensure high yields and purity .

Mechanism of Action

Process and Data

Verucopeptin exerts its biological effects primarily through inhibition of hypoxia-inducible factor 1. Its mechanism involves:

  1. Targeting Vacuolar H±ATPase ATP6V1G Subunit: This interaction leads to inhibition of v-ATPase activity, disrupting cellular pH homeostasis.
  2. Inhibition of mTORC1 Signaling Pathway: By interfering with this pathway, verucopeptin affects cell growth and proliferation.

The inhibition of these pathways can result in apoptosis (programmed cell death), particularly in cancer cells that rely on these mechanisms for survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Verucopeptin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: Specific data on melting point is not widely reported but can be inferred from similar compounds.

These properties are critical for determining suitable conditions for storage and application in research settings .

Applications

Scientific Uses

Verucopeptin has significant potential applications in scientific research, particularly in cancer therapy due to its ability to inhibit hypoxia-inducible factor 1. Its applications include:

  • Cancer Research: As an antitumor antibiotic, it is studied for its effectiveness against various cancer types.
  • Biochemical Studies: Used as a tool to explore cellular mechanisms related to pH regulation and cell growth.
  • Drug Development: Potential lead compound for developing new therapeutic agents targeting similar pathways.

The ongoing research into verucopeptin continues to unveil its potential as a valuable resource in combating cancer and understanding complex biochemical processes .

Introduction to Verucopeptin as a Bioactive Cyclodepsipeptide

Historical Context and Discovery in Actinomycete Natural Products

Verucopeptin emerged as a significant discovery during the ongoing investigation of actinomycetes as prolific producers of pharmaceutically relevant natural products. It was first isolated and characterized in 1993 from a terrestrial actinomycete strain (initially classified under the genus Streptomyces) collected from soil samples. This discovery stemmed from targeted screening programs designed to identify novel antitumor agents with unique mechanisms of action. Initial biological evaluation revealed verucopeptin's potent activity against B16 melanoma cells, a model for aggressive skin cancer, highlighting its potential as a lead compound for anticancer drug development [10]. Its discovery occurred within the context of intensified efforts to explore actinomycetes from diverse ecological niches beyond common soil environments, driven by the recognition that these bacteria encode a vast reservoir of biosynthetic gene clusters for specialized metabolites, many of which remain cryptic under standard laboratory conditions [6]. The identification of verucopeptin added to the important legacy of actinomycete-derived bioactive cyclodepsipeptides, demonstrating their continued relevance as sources of novel chemical scaffolds with significant biological activities. Its structural complexity and potent bioactivity immediately positioned it as a molecule of considerable interest for further chemical and biological investigation.

  • Table 1: Key Historical Milestones in Verucopeptin Research
    YearMilestoneSignificanceReference Source
    1993Initial isolation and characterizationFirst report of verucopeptin from actinomycetes; identification of B16 melanoma activityJournal of Antibiotics [10]
    1993Structure determination reportedElucidation as a 19-membered cyclodepsipeptide; relation to azinothricinJournal of Antibiotics [10]
    2015Identification as HIF-1 inhibitorDiscovery of novel molecular target (Hypoxia-Inducible Factor-1) for anticancer activityOrganic Letters [3]
    2019Achievement of total synthesisChemical structure validation; enabling access to analogs for SAR studiesChemical Communications [3]

Structural Classification Within the Cyclodepsipeptide Family

Verucopeptin belongs to the structurally diverse and pharmacologically important class of natural products known as cyclodepsipeptides (CDPs). Cyclodepsipeptides are hybrid macrocyclic molecules characterized by a ring structure composed of at least one ester bond (-O-CO-) in addition to multiple amide bonds (-NH-CO-), formed between amino acid residues and hydroxy acid residues. This mixed ester-amide backbone distinguishes them from classical cyclic peptides, which contain only amide bonds [7] [8].

Chemically, verucopeptin is classified as a 19-membered macrocyclic depsipeptide. Its core structure features a large heterocyclic ring formed by the linkage of multiple amino acids and hydroxy acid-derived units via amide and ester bonds. This places it within the broader category of macrocyclic lactones incorporating peptide elements. More specifically, verucopeptin is recognized as a member of the azinothricin family of antibiotics, sharing significant structural homology with compounds like azinothricin itself and A83586C [10]. Key structural characteristics defining its classification include:

  • Macrocyclic Ring Size: The defining feature is its 19-atom ring structure (19-membered), formed by a combination of peptide and ester linkages.
  • Backbone Composition: The ring incorporates both α-amino acids and α-hydroxy acid residues (or residues derived from them), connected by amide (peptide) and ester (depsi) bonds. The presence of the ester bond is crucial for its classification as a depsipeptide.
  • Structural Motifs: Verucopeptin contains several complex non-proteinogenic amino acids and a polyketide-derived segment, indicative of a hybrid biosynthetic origin involving both nonribosomal peptide synthetase and polyketide synthase enzymatic machinery. This hybrid biosynthetic pathway is common to many complex cyclodepsipeptides [4] [6].
  • Stereochemical Complexity: Like many bioactive cyclodepsipeptides, verucopeptin exhibits multiple chiral centers with defined absolute configurations essential for its biological activity and three-dimensional structure [3].
  • Table 2: Structural Classification of Verucopeptin within Key Cyclodepsipeptide Types
    Classification ParameterVerucopeptin CharacteristicsBroader Cyclodepsipeptide Family Context
    Core Ring Size19-membered macrocycleVaries widely (e.g., 6-membered: diketonopiperazines; 8-membered: PF1022A; 24-membered: didemnin B)
    Bond Types in RingMixture of amide (peptide) and ester (depsi) bondsDefined by presence of ≥1 ester bond within the macrocyclic ring
    Residue OriginHybrid: Non-proteinogenic amino acids + Polyketide-derived chainCan be purely amino/hydroxy acid-based or hybrid PKS-NRPS
    Structural FamilyAzinothricin-likeBelongs to a specific subfamily sharing conserved structural motifs
    Biosynthetic OriginHybrid Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS)Common for complex CDPs; synthesized by multi-modular enzyme complexes [4] [7]

Defining Cyclodepsipeptide Features in Verucopeptin

The cyclodepsipeptide nature of verucopeptin is unequivocally demonstrated by its macrocyclic structure containing both ester and amide linkages. The ester bond, typically formed between the carboxyl group of one residue and the hydroxyl group of another (often a β-hydroxy-α-amino acid or a seco-hydroxy acid), introduces conformational flexibility compared to purely amide-linked cyclic peptides. This flexibility can be crucial for target interaction. The specific arrangement of these bonds within the 19-membered ring contributes significantly to verucopeptin's overall shape, rigidity/flexibility balance, and its ability to bind its molecular target, Hypoxia-Inducible Factor-1 (HIF-1) [3].

Relationship to the Azinothricin Family

Verucopeptin shares a highly conserved core structure with azinothricin, A83586C, and later discovered members like himastatin and kutznerides. This conserved core typically includes:

  • A complex polyketide-derived side chain.
  • A macrocycle featuring several non-proteinogenic amino acids (e.g., pipecolic acid derivatives, β-hydroxy amino acids).
  • Specific patterns of N-methylation on amino groups within the ring.
  • Characteristic sugar moieties (though verucopeptin itself is often described as an aglycone core in its primary bioactive form, related compounds may have glycosylations).

The structural similarities within this family often translate into overlapping biological activities, primarily targeting protein synthesis (inhibition of elongation factor Tu or the ribosome) or, as discovered later for verucopeptin, specific cellular signaling pathways like HIF-1 [3] [10]. The differences in side chains, methylation patterns, and specific residues within the macrocycle contribute to variations in potency, spectrum of activity, and molecular target specificity.

Biosynthetic Class: Hybrid PKS-NRPS

The intricate structure of verucopeptin, incorporating diverse non-proteinogenic building blocks, is biosynthesized by a large multi-enzyme complex encoded by a dedicated gene cluster in the producing actinomycete. This cluster contains genes for both nonribosomal peptide synthetase and polyketide synthase modules working in concert – a hybrid PKS-NRPS system [4] [6]. The NRPS modules activate, modify (e.g., epimerize, methylate), and condense specific amino acid precursors. The PKS modules extend the chain using malonyl-CoA or methylmalonyl-CoA extender units, introducing alkyl branches and hydroxyl groups characteristic of the polyketide segment. Key steps include:

  • Chain Initiation and Elongation: Loading of the starter unit (often an acyl-CoA) onto a PKS or NRPS module, followed by sequential addition of amino acid (via NRPS adenylation and condensation domains) and ketide (via PKS ketosynthase, acyltransferase, and ketoreductase domains) units.
  • Modifications: Epimerization domains (E) generate D-amino acids; Methyltransferase domains (MT) catalyze N-methylation of amino acids.
  • Macrocyclization: Release of the full-length linear peptide-polyketide hybrid chain and its cyclization is typically catalyzed by a specialized thioesterase domain (TE). This domain forms the macrocyclic ester or amide bond that closes the ring, defining the cyclodepsipeptide structure [4] [7]. The specific architecture of the TE domain determines the ring size and the type of bond (ester or amide) used for cyclization in verucopeptin. Understanding this biosynthetic logic is crucial for efforts aimed at engineering novel analogs through genetic manipulation of the producing strain or heterologous expression systems.

Detailed Structural Features and Stereochemistry

Complete structure elucidation of verucopeptin, achieved through a combination of high-resolution mass spectrometry (HRMS), multidimensional nuclear magnetic resonance spectroscopy (NMR – including COSY, TOCSY, HSQC, HMBC, ROESY), and advanced chemical degradation studies, revealed its intricate architecture [3] [10]. The molecule features a densely functionalized 19-membered ring incorporating multiple non-proteinogenic amino acids. A significant polyketide-derived side chain extends from this core. Absolute stereochemistry, critical for bioactivity, was determined at key chiral centers using methods like Marfey's analysis of degradation products, advanced NMR techniques (e.g., J-based configuration analysis, ROESY correlations), and later confirmed by X-ray crystallography of related compounds or synthetic fragments. The determined absolute configurations at specific positions include 10R, 15S, 16S, 23S, 27S, 28R, 31S, 33S, 35R [3]. These stereocenters dictate the molecule's three-dimensional conformation, enabling specific interactions with its biological target, HIF-1α. The presence of N-methylated amino acids within the ring enhances its proteolytic stability and influences membrane permeability. The specific spatial arrangement of hydrogen bond donors and acceptors (from hydroxy groups, amide carbonyls, and the ester) and hydrophobic surfaces (from alkyl chains and methyl groups) created by this complex stereochemistry underpins verucopeptin's potent inhibitory activity.

  • Table 3: Key Structural Components and Stereochemical Configuration of Verucopeptin
    Structural RegionKey Residues/FeaturesIdentified Absolute Stereochemistry (Selected Centers)Functional Significance
    Macrocyclic Core (19-membered)Non-proteinogenic amino acids (e.g., derivatives of pipecolic acid, β-hydroxy amino acids)15S, 16S, 23S, 27S, 28R, 31S, 33SForms bioactive conformation; houses ester/amide bonds
    Polyketide-Derived Side ChainBranched alkyl chain with hydroxy and methyl groups10R, 35RContributes to hydrophobicity & target interaction surface
    Critical Ester BondLinkage between β-hydroxy group of one residue and carboxyl group of anotherConfiguration of β-carbon defined (e.g., 3R/3S)Defines depsipeptide character; influences ring conformation
    N-MethylationsMethyl groups on nitrogen atoms of specific amino acids within the ringN/AEnhances metabolic stability & membrane permeability
    Overall 3D StructureDefined by the ensemble of chiral centers10R, 15S, 16S, 23S, 27S, 28R, 31S, 33S, 35RCreates precise pharmacophore for HIF-1α interaction

Properties

Product Name

Verucopeptin

IUPAC Name

(2S)-2-hydroxy-N-[(3S,4S,19R)-17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]-2-[(5S,6R)-2-hydroxy-5-methoxy-6-[(E,4S,6S,8R)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide

Molecular Formula

C43H73N7O13

Molecular Weight

896.1 g/mol

InChI

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+/t26-,27+,28+,30-,31+,36+,37+,38-,42-,43?/m1/s1

InChI Key

IKTLLLGZSOKVRF-GWALSTOSSA-N

SMILES

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC

Canonical SMILES

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC

Isomeric SMILES

CC[C@@H](C)C[C@H](C)C[C@H](C)/C=C(\C)/[C@@H]1[C@H](CCC(O1)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)[C@H]3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC

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